富 پن酸

描述

Synthesis Analysis

Fupenzic acid's synthesis involves intricate processes that underscore the complexity of its molecular architecture. The synthesis of similar triterpenoids, such as manwuweizic acid from lanosterol, illustrates the challenges and innovative approaches in synthesizing complex molecules. These processes often involve stereoselective introduction of functional groups and rearrangements to achieve the desired molecular structure.

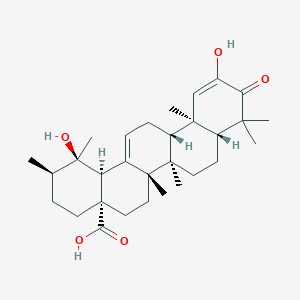

Molecular Structure Analysis

The molecular structure of fupenzic acid, determined through UV, MS, 1H, and 13C NMR spectral analysis, reveals a 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid configuration. This structure is indicative of the compound's intricate arrangement of hydroxy and oxo groups, contributing to its chemical reactivity and biological properties.

Chemical Reactions and Properties

Fupenzic acid's reactivity is characterized by its participation in various chemical reactions, underlying its potential for bioactive compound synthesis. Chemical modifications, such as those explored in glycyrrhizic acid, demonstrate the potential for transforming fupenzic acid into derivatives with enhanced medicinal properties through esterification, amidation, and other chemical transformations.

Physical Properties Analysis

While specific studies on fupenzic acid's physical properties are limited, triterpenes like fupenzic acid generally exhibit properties such as low solubility in water and high solubility in organic solvents. These physical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.

Chemical Properties Analysis

Fupenzic acid exhibits chemical properties typical of triterpenes, including acidity due to its carboxylic acid group, and reactivity towards esterification and other derivative-forming reactions. Its chemical stability and reactivity play a vital role in its potential therapeutic applications and interactions with biological molecules.

- (Hattori et al., 1988) discusses the isolation and characterization of fupenzic acid from Rubus chingii.

- (Jia-sen Liu & Y. Tao, 1992) provides insights into the synthesis of similar triterpenoids and the methodologies involved.

- (Baltina, 2003) explores chemical modifications of glycyrrhizic acid, offering parallels to potential modifications of fupenzic acid.

科学研究应用

富 پن酸是一种二酚型三萜,从悬钩子果实中分离得到,并通过紫外、质谱、1H 和 13C NMR 光谱分析进行表征。其化学成分被确定为 2,19α-二羟基-3-氧代-熊果-1,12-二烯-28-酸 (服部等,1988)。

富 پن酸因其免疫抑制作用而被研究,显示出与环孢菌素 A 的相似性。发现它可以降低活化的血单核细胞中的白细胞介素 (IL) 1 水平,并抑制 IL 2 和干扰素-γ (IFN-γ) 的产生 (本德森、迪亚曼特和法伯,1990)。

证明了它在治疗 5-氟尿嘧啶引起的肠黏膜炎中的应用。甘草酸负载聚合物纳米颗粒显着降低了黏膜炎的严重程度,逆转了肠损伤,并显示出抗炎和抗氧化作用 (泽山等,2021)。

甘草酸和其他萜类化合物显示出免疫调节和抗肿瘤活性。它诱导癌细胞凋亡,抑制转移性进展,并影响各种致癌和抗凋亡信号通路 (库坦、普拉蒂什库马尔、马努和库坦,2011)。

一篇综合综述重点介绍了甘草酸在肝病中的药理作用范围,包括抗炎、抗病毒和抗肿瘤作用。它表明在各种肝病的治疗中具有更广泛的潜在应用 (李等,2014)。

研究了甘草酸对细胞膜性质的影响。它增加了膜的渗透性并降低了弹性,提供了对其在药物递送系统中的作用机制的见解 (谢柳蒂娜、波利亚科夫、科尔涅夫和扎伊采夫,2016)。

关于甘草酸抗病毒活性的研究表明其对乙型肝炎病毒、艾滋病毒和其他病毒感染有效。其药理特性使其成为治疗这些疾病的潜在治疗选择 (孙等,2019)。

另一项研究报告了甘草酸对海马中 5-氟尿嘧啶化疗的神经保护作用,证明了其在减轻化疗引起的认知缺陷方面的潜力 (韦尔巴特等,2018)。

未来方向

Fupenzic acid is a very valuable food-medicine herb. The development of Rubus chingii Hu–related drugs is relatively single, which is limited to traditional Chinese medicine and prescriptions . Therefore, it is vital to pay interest to Rubus chingii Hu and its bioactive components in the future and extend its scientific application .

Relevant Papers

- A paper titled “A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled fupenzic acid for tumor therapy” discusses the use of Fupenzic acid in tumor therapy .

- Another paper titled “Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi)” provides a comprehensive review of the bioactive components, pharmacological effects, and drug development of Rubus chingii Hu .

作用机制

Target of Action

Fupenzic acid, also known as Fusidic acid, primarily targets bacterial protein synthesis . It specifically interacts with the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in the translocation of tRNA and mRNA on the ribosomes during protein synthesis .

Mode of Action

Fupenzic acid works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction blocks the necessary conformational changes for EF-G release from the ribosome, effectively inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Fupenzic acid is the protein synthesis pathway in bacteria . By inhibiting EF-G translocation, Fupenzic acid disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis .

Pharmacokinetics

Fupenzic acid exhibits good oral bioavailability, with approximately 91% of the drug being absorbed when administered orally . The drug is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to several breakdown products that can be detected in bile . Repeated dosing results in substantial drug accumulation .

Result of Action

The primary result of Fupenzic acid’s action is the inhibition of bacterial growth . By preventing protein synthesis, Fupenzic acid hampers the ability of bacteria to grow and reproduce, helping the immune system to clear the infection .

属性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTPULGTIHBJRT-BBRBLNSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248335 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fupenzic acid | |

CAS RN |

119725-20-1 | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119725-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known sources of Fupenzic acid?

A1: Fupenzic acid has been isolated from a variety of plant sources, including:

- Roots: Rosa cymosa Tratt [, ], Rubus parvifolius [], Rubus irenaeus Focke []

- Calyx: Fragaria ananassa (Strawberry) []

- Root Bark: Actinidia chinensis []

- Stems and Leaves: Psychotria serpens []

Q2: What are the reported biological activities of Fupenzic acid?

A2: Fupenzic acid has shown promising activities in laboratory settings:

- Inhibitory Effects on Melanogenesis: In B16-F10 mouse melanoma cells, Fupenzic acid significantly reduced intracellular and secreted melanin content, suggesting potential as a skin-whitening agent. []

- Antiphytoviral Activity: While not the most potent compound identified, Fupenzic acid contributed to the overall antiviral activity of Actinidia chinensis root bark extract against plant viruses. []

- Tumor Therapy: A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled fupenzic acid has been explored for tumor therapy. []

Q3: What other triterpenoids are often found alongside Fupenzic acid in plant extracts?

A3: Fupenzic acid frequently appears with other triterpenoids, including:

- Pomolic acid [, , , ]

- Ursolic acid [, ]

- Euscaphic acid [, , , , ]

- Maslinic acid []

- Tomentic acid []

- Corosolic acid []

- Myrianthic acid []

- Cecropiacic acid []

Q4: Are there any potential applications of Fupenzic acid in the development of anti-cancer therapies?

A4: Preliminary research suggests that Fupenzic acid may hold promise in anti-cancer applications:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。